molecular formula C16H21N3O3S B4896543 methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate CAS No. 774554-08-4

methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate

Cat. No. B4896543
CAS RN: 774554-08-4
M. Wt: 335.4 g/mol
InChI Key: MEJSLQROOCFHPA-UHFFFAOYSA-N
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Description

Methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate, also known as MPACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPACB is a thiol-reactive compound that can be used as a cross-linking reagent in bioconjugation reactions. It has also been studied for its potential anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate involves the reaction of the thiol group of cysteine residues in proteins with the carbonyl group of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate. This results in the formation of a covalent bond between the protein and methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate, which can be used for various applications such as protein immobilization, drug delivery, and targeted therapy.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate has potential anti-cancer and anti-inflammatory effects. methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate is its thiol-reactive nature, which makes it an ideal cross-linking reagent for the preparation of bioconjugates. methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate can also be used as a potential anti-cancer and anti-inflammatory agent. However, one limitation of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate is its potential toxicity, which needs to be further studied before it can be used in clinical applications.

Future Directions

There are several future directions for the study of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate. One potential direction is the development of new bioconjugation methods using methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate. Another direction is the study of the potential anti-cancer and anti-inflammatory effects of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate in clinical trials. Additionally, the toxicity of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate needs to be further studied to determine its safety for use in clinical applications.

Synthesis Methods

The synthesis of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The resulting compound is then reacted with N-(3-aminopropyl)pyrrolidine to form 4-[({[3-(2-chloro-1-pyrrolidinyl)propyl]amino}carbonyl)thio]benzoic acid. The final step involves the reaction of the intermediate compound with methyl iodide to form methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate.

Scientific Research Applications

Methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate has been used in various scientific research applications, including bioconjugation reactions, drug delivery systems, and as a potential anti-cancer and anti-inflammatory agent. The thiol-reactive nature of methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate makes it an ideal cross-linking reagent for the preparation of bioconjugates.

properties

IUPAC Name

methyl 4-[3-(2-oxopyrrolidin-1-yl)propylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-22-15(21)12-5-7-13(8-6-12)18-16(23)17-9-3-11-19-10-2-4-14(19)20/h5-8H,2-4,9-11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSLQROOCFHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139474
Record name Methyl 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-({[3-(2-oxopyrrolidin-1-yl)propyl]carbamothioyl}amino)benzoate

CAS RN

774554-08-4
Record name Methyl 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774554-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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